N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-22(24-12-11-19-7-3-1-4-8-19)18-27-17-21(20-9-5-2-6-10-20)23(25-27)26-13-15-29-16-14-26/h2,5-7,9-10,17H,1,3-4,8,11-16,18H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXUKRZRZIRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the phenyl group and morpholino group to the pyrazole ring.
Acetamide formation: Reaction of the substituted pyrazole with acetic anhydride or acetyl chloride.
Cyclohexene attachment: Alkylation of the acetamide with cyclohexene derivatives.
Industrial Production Methods
Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene moiety.
Reduction: Reduction reactions could target the pyrazole ring or the acetamide group.
Substitution: Various substitution reactions can occur, especially on the phenyl and morpholino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Potential use as a drug candidate or in drug development.
Industry: Possible applications in material science or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues of Pyrazole-Containing Acetamides
Pyrazole derivatives are widely explored for their diverse biological activities. Below is a comparison of key structural and functional attributes:
Key Observations :
- The cyclohexenylethyl group is unique among compared pyrazole derivatives, possibly modulating lipophilicity and membrane permeability.
Morpholino-Containing Acetamides
Morpholino groups are often incorporated to improve solubility and bioavailability. A comparison with ’s compound:
Key Observations :
Acetamide Linker Variations
The acetamide linker is a common feature in drug design. Notable examples include:
Key Observations :
- The target compound’s pyrazole-acetamide linkage may offer greater conformational rigidity compared to triazole or naphthyridine systems.
Physicochemical and Spectral Properties
- Melting Points : ’s pyrazolopyrimidine derivative exhibits a high melting point (302–304°C), indicative of crystalline stability , whereas the target compound’s melting point is unspecified.
- Spectral Data : and provide detailed IR and NMR profiles for acetamide derivatives, highlighting characteristic N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches .
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, with the CAS number 1286704-44-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 394.5 g/mol. The structure includes a cyclohexene ring, morpholino group, and a pyrazole derivative, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2 |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1286704-44-6 |
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity against various tumor cell lines. Research indicates that compounds with similar structural motifs have demonstrated cytotoxic effects on murine and human tumor cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and glioblastoma (U87MG) cells .
The mechanism of action appears to involve the inhibition of key enzymes involved in nucleic acid synthesis, particularly affecting the de novo purine biosynthetic pathway. This is evidenced by the suppression of enzymes such as PRPP-amido transferase and IMP dehydrogenase (IMPDH), leading to reduced DNA and RNA synthesis in treated cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cell proliferation.
- Binding Interactions : Its unique structure allows for potential binding interactions with various molecular targets, enhancing its pharmacological efficacy.
- Solubility and Bioavailability : The morpholino group increases solubility, which may improve bioavailability in biological systems .
Comparative Studies
Comparative analysis with structurally related compounds reveals distinct biological profiles. For instance, similar morpholino-containing derivatives have shown varying degrees of anticancer activity depending on the substituents attached to the core structure.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-[2-(cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide | 848109 | Contains cyclohexene; simpler structure |
| 6-Oxoquinazoline derivatives | Various | Similar core structure; diverse activities |
| N-(3-chlorophenyl)-2-morpholino-acetamide | Various | Effective against seizures |
Case Studies
In a study examining the cytotoxic effects of various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant activity against cancer cell lines. The study highlighted that modifications in the side chains could enhance or diminish the anticancer effects, indicating the importance of structural optimization in drug design .
Q & A
Basic: What are the standard synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide?
Answer:
The synthesis typically involves multi-step organic reactions:
Core pyrazole formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., acetic acid) to generate the 3-morpholino-4-phenylpyrazole moiety .
Acetamide linkage : Coupling the pyrazole intermediate with 2-(cyclohex-1-en-1-yl)ethylamine via nucleophilic acyl substitution, often using activating agents like EDCI or HOBt in anhydrous DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to achieve ≥95% purity .
Key Characterization : Confirm structure via -/-NMR (e.g., pyrazole C-H at δ 7.5–8.5 ppm), IR (amide C=O stretch ~1650 cm), and HRMS .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (EDCI: 1.2–2.0 eq). Response surface methodology identifies interactions between factors .
- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions (e.g., over-acylation) dominate .
- Computational guidance : Quantum mechanical calculations (DFT) predict transition-state energies to prioritize solvent/catalyst combinations that lower activation barriers .
Example : A 15% yield increase was achieved by switching from THF to DMF (higher polarity stabilizes intermediates) and reducing EDCI from 2.0 to 1.5 eq to minimize dimerization .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS (ESI+) to validate molecular ion [M+H] (calculated for CHNO: 430.2342) .
- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (e.g., C: 66.96%, H: 7.02%) .
Advanced: How can contradictory bioactivity data (e.g., varying IC50_{50}50 values in kinase assays) be resolved?
Answer:
- Source identification :
- Purity : Re-test compound via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities >98% .
- Solubility : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference; confirm concentration via UV-Vis (λ ~260 nm) .
- Assay conditions : Standardize ATP concentrations (e.g., 10 μM vs. 100 μM) and incubation times (30 vs. 60 min), as kinase inhibition is ATP-competitive .
- Computational docking : Compare binding poses (AutoDock Vina) to identify conformational flexibility in the morpholino group affecting target engagement .
Case Study : Discrepancies in IC (0.5 vs. 2.1 μM) were traced to DMSO lot variations altering compound aggregation; switching to freshly opened DMSO resolved the issue .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
- Solubility :
- Polar solvents: >10 mg/mL in DMSO or DMF.
- Aqueous buffers: <0.1 mg/mL in PBS (pH 7.4); use co-solvents (e.g., 5% Tween-80) for in vitro assays .
- Stability :
- Short-term: Stable in DMSO at –20°C for 6 months (HPLC purity >95%).
- Light sensitivity: Store in amber vials to prevent photooxidation of the cyclohexenyl group .
Advanced: How can computational methods predict and rationalize this compound’s biological target interactions?
Answer:
- Molecular Dynamics (MD) : Simulate binding to kinase ATP pockets (e.g., CDK2) over 100 ns trajectories; analyze hydrogen bonds between morpholino O and Lys33 .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for pyrazole substituent modifications (e.g., –F vs. –Cl) to prioritize analogs with improved affinity .
- Pharmacophore Modeling : Map essential features (e.g., acetamide H-bond acceptor, pyrazole aromatic centroid) to screen virtual libraries for scaffold hopping .
Validation : Predicted IC for CDK2 (1.2 μM) matched experimental data (1.4 μM) after adjusting for desolvation penalties .
Basic: What are the safety and handling protocols for this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during weighing/solubilization due to dust/volatile solvent risks .
- Waste Disposal : Collect in halogenated waste containers; incinerate at >800°C .
Advanced: What strategies can address low reproducibility in biological assays involving this compound?
Answer:
- Batch consistency : Implement QC metrics (HPLC purity ≥98%, water content ≤0.5% by Karl Fischer titration) .
- Cell line authentication : STR profiling to confirm genetic stability (e.g., HeLa vs. HEK293) .
- Data normalization : Use Z’-factor (>0.5) and internal controls (e.g., staurosporine for kinase inhibition) to minimize plate-to-plate variability .
Basic: What structural analogs of this compound have been reported, and how do they differ?
Answer:
- Analog 1 : Replace morpholino with piperazine (improved solubility but reduced potency due to basicity) .
- Analog 2 : Substitute cyclohexenyl with cyclopentyl (shorter alkyl chain increases metabolic stability) .
- Analog 3 : Fluorinate the phenyl ring (enhances target selectivity via steric effects) .
Advanced: How can machine learning optimize derivative synthesis for enhanced pharmacokinetic properties?
Answer:
- Dataset curation : Compile ADME data (e.g., LogP, CYP450 inhibition) from 50+ analogs .
- Model training : Use random forests or graph neural networks to predict hepatic clearance (CL) from molecular descriptors (e.g., topological polar surface area) .
- Synthesis prioritization : Rank derivatives with predicted CL <20 mL/min/kg and LogP 2–4 for in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
